2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL
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Overview
Description
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, followed by crystallization and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The amino and bromine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the ethan-1-ol group.
3-Amino-5-bromopyridine: Another related compound with slight structural differences.
Biological Activity
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL, with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound features a brominated aromatic amine group, which is significant for its biochemical interactions. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis.
The precise biological targets and mechanisms of action for this compound remain under investigation. However, preliminary studies suggest potential interactions with enzyme systems, particularly those involved in metabolic pathways.
Pharmacokinetics
Research into the pharmacokinetics of this compound is ongoing. Key parameters such as bioavailability, half-life, metabolism, and excretion rates are yet to be fully characterized. Understanding these factors is crucial for evaluating its therapeutic potential.
Enzyme Interactions
Initial studies indicate that this compound may act as an inhibitor of certain enzymes. For instance, it has been evaluated as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis .
Case Studies
A review by Queener et al. highlighted the biological evaluation of related compounds that target DHFR. The findings suggest that modifications in the pyridine structure can enhance inhibitory activity . Although direct studies on this compound are sparse, the insights from similar compounds provide a framework for future research.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Notable Activity |
---|---|---|
2-Amino-5-bromopyridine | High | DHFR inhibition |
3-Amino-5-bromopyridine | Moderate | Antimicrobial properties |
Future Directions
The ongoing research into the biological activity of this compound is promising. Future studies should focus on:
- Target Identification : Determining the specific biological targets.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level.
- Therapeutic Applications : Exploring its potential in treating diseases related to enzyme dysfunctions.
Properties
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRSDBIAZCKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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